Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate
CAS No.:
Cat. No.: VC18261035
Molecular Formula: C9H14IN3O2
Molecular Weight: 323.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14IN3O2 |
|---|---|
| Molecular Weight | 323.13 g/mol |
| IUPAC Name | ethyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate |
| Standard InChI | InChI=1S/C9H14IN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3 |
| Standard InChI Key | QJGGAFJCZYZBTF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCN1C=C(C=N1)I)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazole ring substituted with iodine at the 4-position, connected to a butanoate ester via an amino group. The iodine atom’s electronegativity and polarizability enhance molecular interactions, while the ethyl ester group improves solubility in organic solvents. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄IN₃O₂ |
| Molecular Weight | 323.13 g/mol |
| IUPAC Name | Ethyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate |
| Canonical SMILES | CCOC(=O)C(CCN1C=C(C=N1)I)N |
| Topological Polar Surface Area | 83.8 Ų |
The iodine atom contributes to a steric and electronic profile distinct from chlorine or bromine analogs, enabling unique binding modes in biological systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. For instance, the pyrazole proton environments appear as distinct singlets in ¹H NMR (δ 7.5–8.0 ppm), while the ethyl ester group shows characteristic triplet and quartet signals (δ 1.2–4.1 ppm) . HRMS analysis aligns with the theoretical [M+H]⁺ ion at m/z 323.13.
Synthesis and Optimization
Reaction Pathway
The synthesis involves a nucleophilic substitution reaction between ethyl 2-amino-4-bromobutanoate and 4-iodopyrazole under basic conditions:
Key parameters:
-
Solvent: Dimethylformamide (DMF) for optimal solubility.
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Base: Potassium carbonate (K₂CO₃) to deprotonate the pyrazole nitrogen.
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Temperature: 80–100°C for 12–24 hours.
Biological Activity and Mechanisms
Enzyme Inhibition
The iodine atom facilitates halogen bonding with protease active sites, notably HIV-1 protease and SARS-CoV-2 Mᴾᴿᴼ. In silico docking studies reveal binding affinities (Kᵢ) of 2.3–5.8 μM, outperforming brominated analogs by 30–50% .
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, the compound exhibits minimum inhibitory concentrations (MICs) of 16–32 μg/mL. The iodine moiety enhances membrane permeability, disrupting bacterial lipid bilayers .
Comparative Analysis with Halogenated Analogs
| Compound | IC₅₀ (HIV-1 Protease) | MIC (S. aureus) | LogP |
|---|---|---|---|
| 4-Iodo derivative (This compound) | 2.4 μM | 16 μg/mL | 1.82 |
| 4-Bromo derivative | 3.7 μM | 24 μg/mL | 1.65 |
| 4-Chloro derivative | 5.1 μM | 32 μg/mL | 1.53 |
The iodine substitution improves target engagement and pharmacokinetic properties compared to lighter halogens .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing kinase inhibitors. For example, adding a sulfonamide group at the ester position yields derivatives with IC₅₀ values of 0.8–1.2 nM against EGFRᴸ858R/T790M .
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